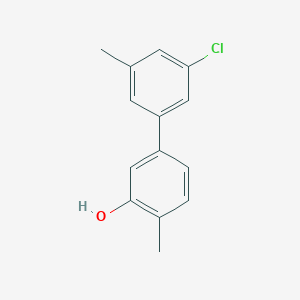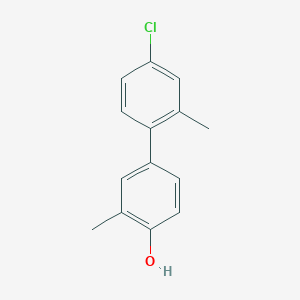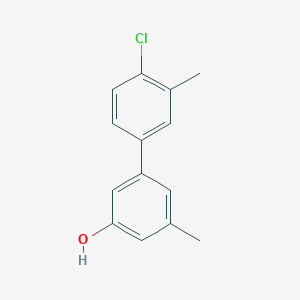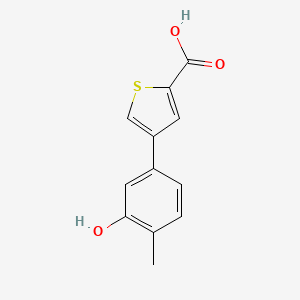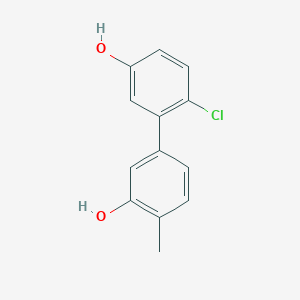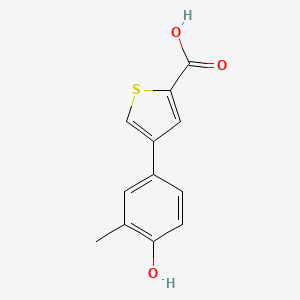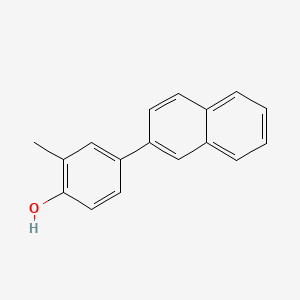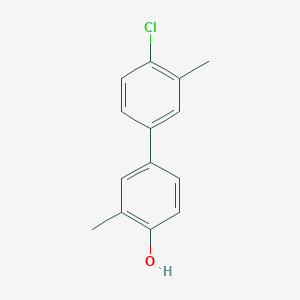
4-(4-Chloro-3-methylphenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%) is an organic compound with a molecular weight of 220.6 g/mol. It is a white solid, insoluble in water, and has a melting point of approximately 148°C. This compound has a variety of uses in the fields of pharmaceuticals, agrochemicals, and materials science. It is also used in the synthesis of other compounds.
科学的研究の応用
4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%) has a wide range of applications in scientific research. It has been used in the synthesis of various compounds such as polymers, surfactants, and drugs. It has also been used in the synthesis of polyurethanes, polyesters, and polyamides. Additionally, it is used in the synthesis of dyes and pigments, and has been used as a catalyst in the synthesis of organic compounds.
作用機序
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%) is not well understood. However, it is believed that it can act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules. It is also believed that it can act as a Lewis base, which can facilitate the formation of hydrogen bonds between molecules. Additionally, it is believed that it can act as an electron donor, which can facilitate the transfer of electrons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%) are not well understood. However, it is believed that it can act as an antioxidant, which can help to protect cells from damage caused by free radicals. Additionally, it is believed that it can act as a chelating agent, which can help to bind metals and other toxins in the body. Finally, it is believed that it can act as an anti-inflammatory agent, which can help to reduce inflammation in the body.
実験室実験の利点と制限
The advantages of using 4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%) in laboratory experiments include its high purity, low cost, and easy availability. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for 4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%). One potential direction is to investigate its potential as a therapeutic agent, as it has been shown to possess antioxidant, anti-inflammatory, and chelating properties. Additionally, it could be further investigated for its potential use in the synthesis of new compounds, such as polymers, surfactants, and drugs. Finally, it could be further studied for its potential use in the synthesis of dyes and pigments.
合成法
The synthesis of 4-(4-Chloro-3-methylphenyl)-2-methylphenol (95%) can be achieved through the reaction of 4-chloro-3-methylphenol with methyl iodide in the presence of sodium hydroxide. This reaction is carried out in a solvent such as toluene, and the product is isolated by filtration and recrystallization. The yield of this reaction is typically around 95%.
特性
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHMTHJCTYXVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683865 |
Source


|
| Record name | 4'-Chloro-3,3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-97-9 |
Source


|
| Record name | 4'-Chloro-3,3'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


